2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,2,4-oxadiazole ring.
Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Attachment of the dimethylphenoxy group: The dimethylphenoxy group is attached via an etherification reaction, typically using a phenol derivative and an alkylating agent.
Formation of the final acetamide structure: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: The fluorophenyl and oxadiazole groups may interact with specific receptors or enzymes, modulating their activity.
Inhibiting or activating enzymes: The compound may inhibit or activate enzymes involved in key biochemical pathways, leading to changes in cellular processes.
Modulating signaling pathways: The compound may affect signaling pathways, such as those involved in inflammation or cell proliferation, through its interaction with molecular targets.
Comparison with Similar Compounds
2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide can be compared with other similar compounds, such as:
2-(2,5-dimethylphenoxy)-2-methylpropanoic acid: This compound shares the dimethylphenoxy group but differs in its overall structure and functional groups.
3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound contains a fluorophenyl group and an oxazole ring, similar to the oxadiazole ring in the target compound.
Properties
Molecular Formula |
C18H16FN3O3 |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C18H16FN3O3/c1-11-4-3-5-15(12(11)2)24-10-16(23)20-18-21-17(25-22-18)13-6-8-14(19)9-7-13/h3-9H,10H2,1-2H3,(H,20,22,23) |
InChI Key |
USACYZMIFNMIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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